N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole ring substituted with difluoromethyl groups and a furan carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with difluoromethylating agents under controlled conditions.
Coupling with Furan Carboxamide: The benzodioxole intermediate is then coupled with furan-2-carboxylic acid or its derivatives using amide bond-forming reactions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the benzodioxole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-5-nitro-2-furamide: Similar structure with a nitro group on the furan ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a furan ring.
Uniqueness
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide is unique due to its specific combination of the benzodioxole and furan moieties, which imparts distinct chemical and biological properties. Its difluoromethyl groups enhance its stability and binding interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H7F2NO4 |
---|---|
Molekulargewicht |
267.18 g/mol |
IUPAC-Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)18-8-4-3-7(6-10(8)19-12)15-11(16)9-2-1-5-17-9/h1-6H,(H,15,16) |
InChI-Schlüssel |
VMUMFGMRALCOFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.